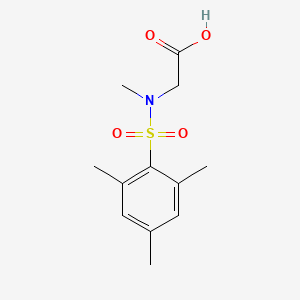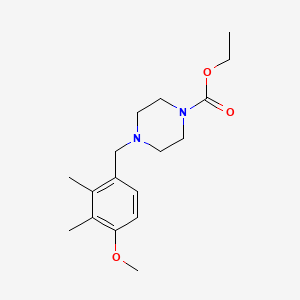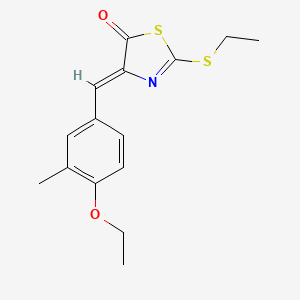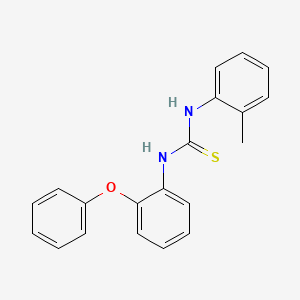![molecular formula C15H22N2O4S B5778736 N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including neuroprotection and pain modulation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. Additionally, N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to protect against neurotoxicity induced by various agents, including glutamate and hydrogen peroxide.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in laboratory experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. Additionally, N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have a relatively low toxicity profile, making it a safe option for use in animal studies. However, one limitation of using N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells.
未来方向
There are several potential future directions for research on N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more targeted and effective therapies. Additionally, there is potential for N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide to be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies could be conducted to investigate the potential use of N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in the treatment of other diseases and conditions, such as cancer and chronic pain.
合成方法
The synthesis of N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide involves the reaction of 3-methoxybenzaldehyde with piperidine, followed by the addition of ethyl 2-oxo-2-(methanesulfonyl)acetate. The resulting product is then treated with hydrochloric acid to yield N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. This synthesis method has been well-established and is commonly used in laboratory settings.
科学研究应用
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-8-6-7-13(11-14)17(22(2,19)20)12-15(18)16-9-4-3-5-10-16/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPBORYHWUCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)







![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5778739.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)